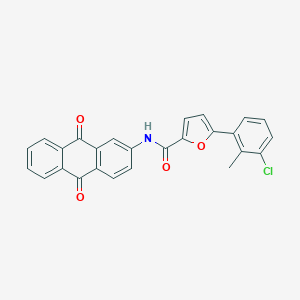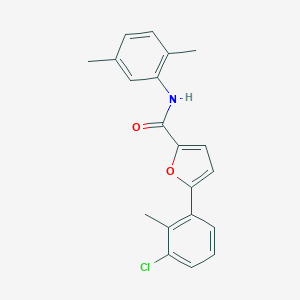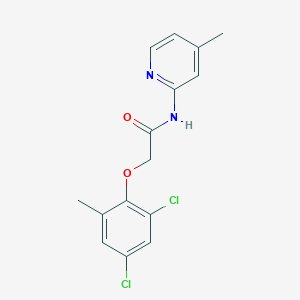![molecular formula C20H17FN4O3 B317410 (2-FLUOROPHENYL)[4-(5-NITRO-8-QUINOLYL)PIPERAZINO]METHANONE CAS No. 6190-57-4](/img/structure/B317410.png)
(2-FLUOROPHENYL)[4-(5-NITRO-8-QUINOLYL)PIPERAZINO]METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-FLUOROPHENYL)[4-(5-NITRO-8-QUINOLYL)PIPERAZINO]METHANONE is a complex organic compound that features a combination of fluorinated phenyl, nitroquinoline, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-FLUOROPHENYL)[4-(5-NITRO-8-QUINOLYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions One common synthetic route starts with the preparation of the 5-nitroquinoline derivative, which is then reacted with piperazine to form the intermediate
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(2-FLUOROPHENYL)[4-(5-NITRO-8-QUINOLYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups in place of the fluorine atom.
Scientific Research Applications
(2-FLUOROPHENYL)[4-(5-NITRO-8-QUINOLYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-FLUOROPHENYL)[4-(5-NITRO-8-QUINOLYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved can include inhibition of DNA synthesis, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Other Fluorinated Phenyl Compounds: Compounds with similar structures but different functional groups.
Uniqueness
(2-FLUOROPHENYL)[4-(5-NITRO-8-QUINOLYL)PIPERAZINO]METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorinated phenyl group and nitroquinoline moiety contribute to its potential as a therapeutic agent, differentiating it from other similar compounds.
Properties
CAS No. |
6190-57-4 |
|---|---|
Molecular Formula |
C20H17FN4O3 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(2-fluorophenyl)-[4-(5-nitroquinolin-8-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H17FN4O3/c21-16-6-2-1-4-14(16)20(26)24-12-10-23(11-13-24)18-8-7-17(25(27)28)15-5-3-9-22-19(15)18/h1-9H,10-13H2 |
InChI Key |
XWHCPTZFBOMGAT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3)C(=O)C4=CC=CC=C4F |
Canonical SMILES |
C1CN(CCN1C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3)C(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[(2,6-dimethylphenyl)hydrazinylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B317327.png)
![(5Z)-5-[(2,5-dimethylphenyl)hydrazinylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B317328.png)
![N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-5-(3-chloro-2-methylphenyl)furan-2-carboxamide](/img/structure/B317332.png)
![N-(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide](/img/structure/B317334.png)
![4-(1,3-benzoxazol-2-yl)-N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}aniline](/img/structure/B317335.png)
![ETHYL 2-[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B317337.png)
![Ethyl 2-{[(2,4-dichloro-6-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B317338.png)

![(2E)-3-(2,4-dichlorophenyl)-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]prop-2-enamide](/img/structure/B317340.png)
![N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B317343.png)
![5-(3-chloro-2-methylphenyl)-N-[4-(2-furoylamino)phenyl]-2-furamide](/img/structure/B317345.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-(1-naphthyl)amine](/img/structure/B317346.png)


